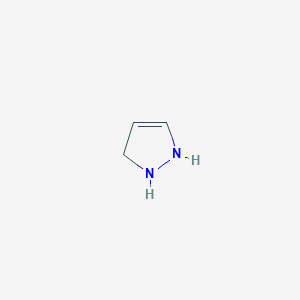

2,3-dihydro-1H-pyrazole

Description

Properties

CAS No. |

6569-23-9 |

|---|---|

Molecular Formula |

C3H6N2 |

Molecular Weight |

70.09 g/mol |

IUPAC Name |

2,3-dihydro-1H-pyrazole |

InChI |

InChI=1S/C3H6N2/c1-2-4-5-3-1/h1-2,4-5H,3H2 |

InChI Key |

KEQTWHPMSVAFDA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CNN1 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 2,3-Dihydro-1H-Pyrazole Derivatives

The synthesis of this compound derivatives has been achieved using various methods, often involving the reaction of hydrazines with carbonyl compounds. Recent studies highlight the use of deep eutectic solvents to enhance the efficiency and yield of these reactions. For instance, this compound-4-carbonitrile derivatives were synthesized with efficiencies ranging from 85% to 95% within 15 to 20 minutes under optimized conditions .

Biological Activities

The biological activities of this compound derivatives are diverse, encompassing:

- Antioxidant Activity : Studies have demonstrated that these derivatives exhibit significant antioxidant properties. For example, the IC50 values for antioxidant activity against DPPH free radicals were found to be between 12.21 and 12.88 µg/mL .

- Antimicrobial Activity : The synthesized derivatives have shown promising antimicrobial effects against a range of pathogens. Minimum Inhibitory Concentration (MIC) values varied from 4 µg/mL to 2048 µg/mL against various Gram-positive and Gram-negative bacteria as well as fungal species .

- Anti-inflammatory Activity : Certain derivatives have been evaluated for their anti-inflammatory properties. For instance, specific compounds demonstrated inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

Pharmacological Applications

The pharmacological potential of this compound is extensive:

- Antitumor Activity : Research indicates that pyrazole derivatives can influence tumor cell behavior. A study on pyrazole-imidazole compounds revealed alterations in cytokinetic profiles of cancer cells, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection and may be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various synthesized pyrazole derivatives against clinical strains of bacteria. The study found that certain derivatives exhibited superior activity compared to conventional antibiotics .

- Pharmacokinetic Studies : Another study focused on the pharmacokinetics of pyrazole derivatives in vivo, highlighting their distribution and metabolism within biological systems. This research is crucial for understanding dosing regimens and therapeutic windows for potential drug candidates .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues with Fused Rings

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY)

- Structure : Features an imidazole ring fused to the pyrazole core.

- Activity : Inhibits ribonucleotide reductase and DNA synthesis, showing efficacy against L1210 leukemia .

- Clinical Limitations : Phase I trials revealed dose-dependent toxicities, including hemolysis and neurotoxicity, limiting its therapeutic use .

- Pharmacokinetics : IMPY penetrates the cerebrospinal fluid and is metabolized in vivo, with metabolites detected in RNA and DNA .

Pyrano[2,3-c]pyrazole Derivatives

- Structure : A pyran ring fused to the pyrazole moiety.

Positional Isomers: 4,5-Dihydro-1H-Pyrazole Derivatives

- Structure : Hydrogenation at the 4,5-positions instead of 2,3 alters ring saturation and electronic properties.

- Example : 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole was synthesized via cyclocondensation, with molecular docking studies suggesting affinity for kinase targets .

- Comparison : The 4,5-dihydro isomer shows distinct conformational flexibility compared to the 2,3-dihydro variant, influencing binding interactions .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups: Derivatives like 2-phenyl-2,3-dihydro-1H-pyrazole act as human neuronal nitric oxide synthase (nNOS) inhibitors, forming π-stacking interactions with TYR706 and hydrogen bonds with GLU592 .

- Sulfonamide Moieties : 4-(4-Methyl-5-phenyl-2,5-dihydro-1H-pyrazole-1-yl)benzenesulfonamide derivatives exhibit enhanced bioavailability and antimicrobial activity due to sulfonamide hydrophilicity .

- Methoxy and Fluorine Substituents : These groups improve metabolic stability and target selectivity, as seen in anticancer derivatives .

Key Findings and Limitations

- 2,3-Dihydro-1H-pyrazole : Balances synthetic accessibility with broad bioactivity but may require structural optimization to reduce off-target effects.

- IMPY : Despite potent DNA synthesis inhibition, clinical utility is hampered by hemolysis .

- Green Synthesis : Offers eco-friendly routes but may lack scalability for industrial applications .

Preparation Methods

Hinman and Aubagnac Protocols

The Hinman reaction [(NN) + (C) + (CC)] involves formaldehyde, a ketone, and hydrazine to form 1,2,3,5,5-trisubstituted 3-pyrazolines. Aubagnac’s modification [(NN) + (CCC)] uses α,β-unsaturated ketones, enabling direct cyclization to 2,3-dihydro-1H-pyrazoles via 1,4-addition of the hydrazine’s nucleophilic NH group (Scheme 1). For instance, Kostyanovsky et al. demonstrated that sterically hindered 3-pyrazolines form through disrotatory processes in pyrazolinium salt intermediates.

Industrial-Scale Synthesis

A patent by US4434292A details the reaction of hydrazine hydrate with acrolein in an aqueous-organic medium (toluene, chlorobenzene) at 20–80°C, yielding 2-pyrazoline hydrochloride. Subsequent oxidation with NaOCl or Cl₂ at 0–30°C affords pyrazole in >70% yield (Table 1). This method avoids costly purification steps and is scalable for herbicide intermediates like 2,6-diethyl-N-(pyrazol-1-yl-methyl)-chloroacetanilide.

Table 1: Industrial Synthesis of 2-Pyrazoline Hydrochloride

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Acrolein, toluene, 60°C | 2-Pyrazoline | 85% |

| 2-Pyrazoline | NaOCl, H₂O, 25°C, RuO₂ | Pyrazole | 74% |

Chalcone Cyclization with Hydrazides

Cyclization of chalcones (α,β-unsaturated ketones) with succinic dihydrazide or phenylhydrazine under acidic conditions yields 5,3-substituted-2,3-dihydro-1H-pyrazoles. FT-IR and NMR studies confirm regiospecific formation, with steric energy (SE) calculations (MM2) validating stability. For example, 5-(4-methoxyphenyl)-3-oxo-1-phenyl derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL).

Palladium-Catalyzed Coupling-Cyclization of Allenyl Hydrazines

Pd(0)-catalyzed coupling-cyclization of 2-substituted 2,3-allenyl hydrazines with aryl iodides enables highly selective synthesis of 2,3-dihydro-1H-pyrazoles. This method avoids regioisomeric byproducts and tolerates diverse substituents (Scheme 2).

Mechanistic Insights

The reaction proceeds via oxidative addition of aryl iodides to Pd(0), forming a π-allylpalladium intermediate. Subsequent cyclization and reductive elimination yield the dihydropyrazole core. Kenny and Ma demonstrated that electron-deficient aryl iodides enhance reaction rates (Table 2).

Table 2: Pd-Catalyzed Synthesis of 2,3-Dihydro-1H-Pyrazoles

| Allenyl Hydrazine | Aryl Iodide | Catalyst | Yield |

|---|---|---|---|

| R = Ph | 4-NO₂-C₆H₄-I | Pd(PPh₃)₄ | 89% |

| R = CO₂Et | 4-MeO-C₆H₄-I | Pd(PPh₃)₄ | 76% |

Multicomponent Reactions in Deep Eutectic Solvents

A green chemistry approach utilizes K₂CO₃/glycerol deep eutectic solvent (DES) for one-pot synthesis of this compound-4-carbonitriles. Aldehydes, ethyl cyanoacetate, and phenylhydrazine react at 50°C in 15–20 minutes, achieving 85–95% yields (Scheme 3).

Optimized Conditions

-

DES ratio: 1:4 (K₂CO₃:glycerol)

-

Temperature: 50°C

-

Reaction time: 20 minutes

Derivatives like 5-(4-nitrophenyl)-3-oxo-1-phenyl exhibit potent antioxidant activity (IC₅₀ = 12.21 µg/mL).

Ring-Closing Metathesis (RCM) for Fused Dihydropyrazoles

Grubbs II-catalyzed RCM of 1-trityloxepino-pyrazole precursors constructs dihydrooxepino[3,2-c]pyrazoles. For example, substrate 4a undergoes metathesis in CH₂Cl₂ at 25°C, yielding 74% of 6a (Scheme 4). Microwave-assisted RCM at 140°C reduces reaction time to 30 minutes.

Cyclocondensation with Acetylenic Ketones

Hydrazines react with acetylenic ketones to form regioisomeric pyrazoles. For example, phenylpropargyl ketone and hydrazine hydrate yield 3,5-diaryl-1H-pyrazoles via 1,2- or 1,4-addition pathways. Copper triflate catalysts enhance regioselectivity for 1,3,5-trisubstituted derivatives .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 2,3-dihydro-1H-pyrazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example, regioselective synthesis can be achieved using N-tosylhydrazones under palladium catalysis . Optimization includes adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the planarity of the this compound ring confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, the ring planarity was confirmed with an RMS deviation of 0.023 Å from the mean plane . Dihedral angles between the pyrazole ring and substituents (e.g., 16.96° with a benzene ring) further validate structural rigidity .

Q. What intermolecular interactions stabilize this compound derivatives in crystal lattices?

- Methodological Answer : Hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking are critical. For example, inversion dimers linked by N–H⋯O hydrogen bonds form 2D sheets in 5-ethyl-4-methyl-1H-pyrazole derivatives, while C–H⋯S interactions contribute to 3D stability in thiadiazine hybrids . SC-XRD and Hirshfeld surface analysis quantify these interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing polysubstituted 2,3-dihydro-1H-pyrazoles be addressed?

- Methodological Answer : Steric and electronic effects dictate regioselectivity. For example, bulky substituents at the 1-position favor 5-substitution due to reduced steric hindrance. Computational tools (DFT) predict transition-state energies to guide substituent placement . Experimental validation via NOESY NMR or SC-XRD confirms regiochemical outcomes .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). For anti-inflammatory derivatives, standardized assays (e.g., IL-6/TNF-α inhibition in RAW 264.7 cells) and dose-response curves (1–100 µM) improve reproducibility . Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., electron-withdrawing groups at C-3 enhance activity) .

Q. How do computational methods complement experimental data in analyzing this compound conformations?

- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies, which are cross-validated with experimental FT-IR and SC-XRD data. For example, DFT-predicted bond lengths in 3,5-dimethylpyrazole derivatives align with crystallographic data (C–C: 1.35–1.42 Å) . Molecular docking further predicts binding modes in enzyme targets (e.g., COX-2) .

Q. What analytical techniques are critical for characterizing hydrogen-bonding networks in polymorphic forms?

- Methodological Answer : Variable-temperature SC-XRD identifies polymorph-specific interactions (e.g., N–H⋯O vs. C–H⋯S). Solid-state NMR (¹³C CP/MAS) distinguishes hydrogen-bonding motifs by chemical shift anisotropy. For instance, in 1,5-dimethyl-3-oxo-2-phenyl derivatives, N–H⋯Cl interactions dominate in one polymorph, while N–H⋯S prevails in another .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting crystallographic data on dihedral angles in this compound derivatives?

- Methodological Answer : Discrepancies may arise from crystal packing effects or measurement errors. Compare multiple datasets: For example, dihedral angles between phenyl and pyrazole rings range from 16.96° to 55.54° due to substituent sterics. Statistical tools (e.g., mean±SD of angles from 10+ structures) establish expected ranges .

Q. What tools assist in visualizing and quantifying intermolecular interactions for publication-quality figures?

- Methodological Answer : Software like Mercury (CCDC) generates interaction diagrams from CIF files, highlighting hydrogen bonds (dashed lines) and π-π interactions (green rings). CrystalExplorer computes Hirshfeld surfaces (e.g., dₑₙ vs. dᵢ) to quantify interaction contributions (e.g., 40% H⋯H, 30% H⋯O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.